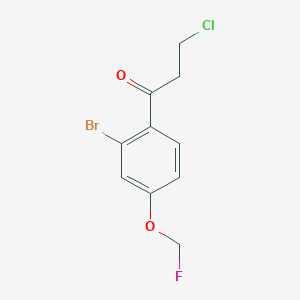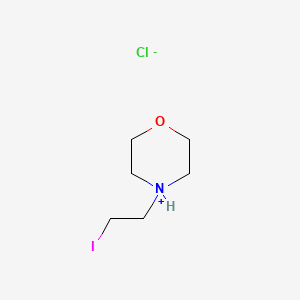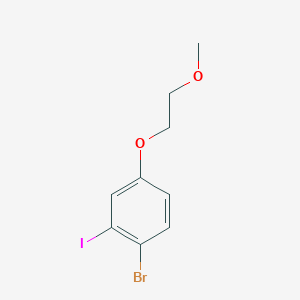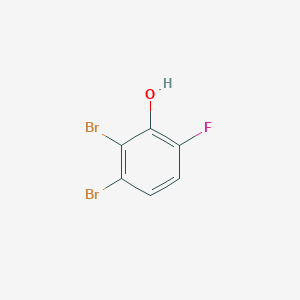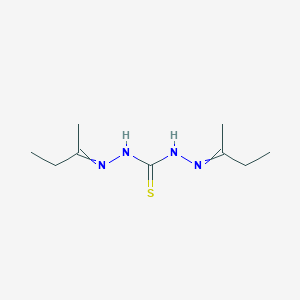
6-Bromo-3-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methyl-2-nitroaniline is an aromatic compound with the molecular formula C7H7BrN2O2 It is characterized by a bromine atom, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-methyl aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-methyl-2-nitroaniline.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-2-nitroaniline can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 6-Bromo-3-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-methyl-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-2-nitroaniline depends on its specific application. In chemical reactions, the nitro group is typically involved in electron-withdrawing effects, influencing the reactivity of the aromatic ring. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: Similar structure but lacks the bromine atom.
3-Methyl-2-nitrobenzamide: Contains an amide group instead of an aniline group.
2-Methyl-6-nitroaniline: Similar structure but with different positioning of the nitro group.
Uniqueness
6-Bromo-3-methyl-2-nitroaniline is unique due to the presence of both a bromine atom and a nitro group on the aniline ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-bromo-3-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
MXNXXSRVPMXLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


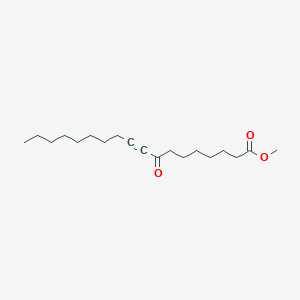
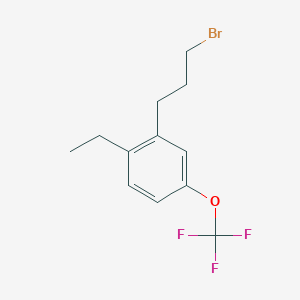
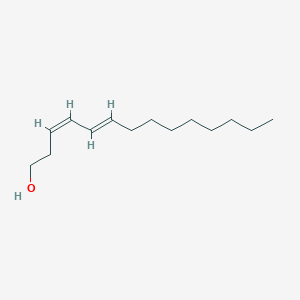
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
